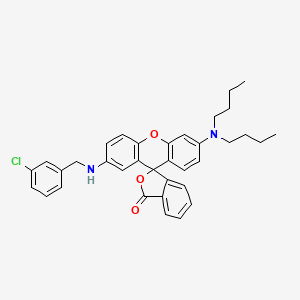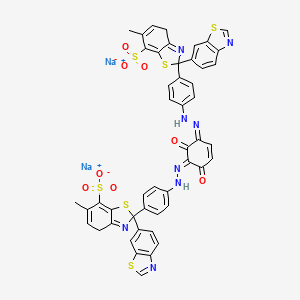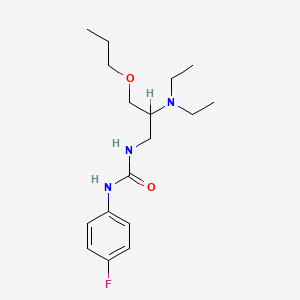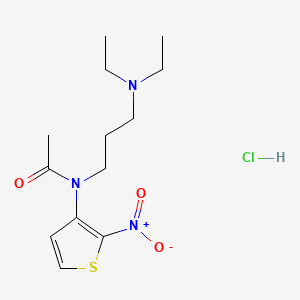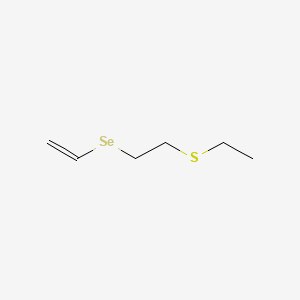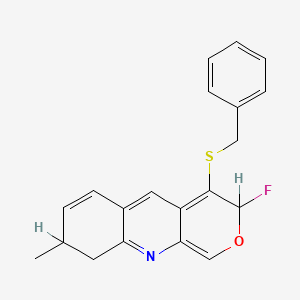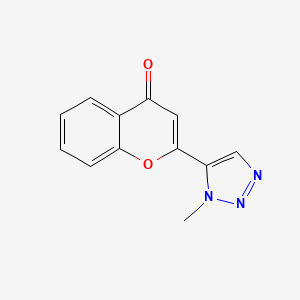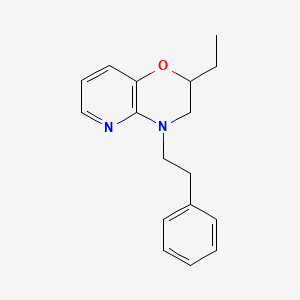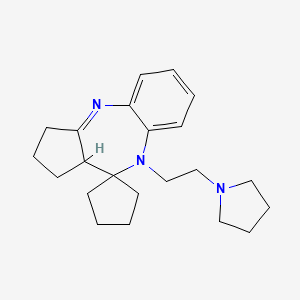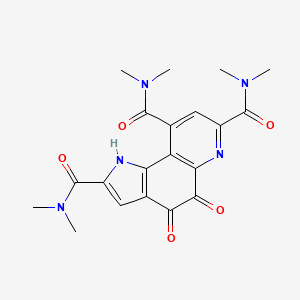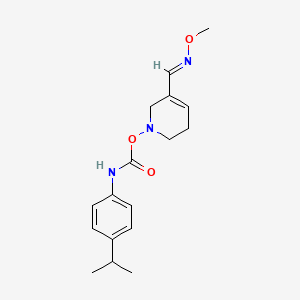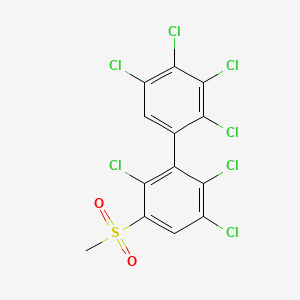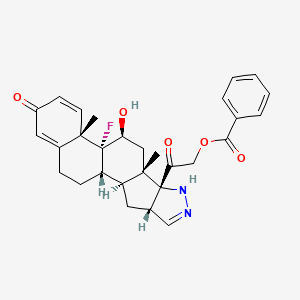
9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is a synthetic steroidal compound. It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the steroid backbone.
Vorbereitungsmethoden
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate involves multiple steps. Typically, the process starts with the preparation of the steroidal backbone, followed by the introduction of the fluorine atom and the pyrazole ring. The final step involves the esterification of the 21-hydroxyl group with benzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Wissenschaftliche Forschungsanwendungen
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroidal structures.
Biology: Researchers investigate its potential as a ligand for steroid receptors.
Medicine: It is explored for its anti-inflammatory and immunosuppressive properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances its binding affinity and selectivity. The pyrazole ring contributes to its unique pharmacological profile by modulating the receptor’s activity. These interactions lead to various biological effects, including anti-inflammatory and immunosuppressive actions .
Vergleich Mit ähnlichen Verbindungen
Compared to other steroidal compounds, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is unique due to its fluorine substitution and pyrazole ring. Similar compounds include:
Dexamethasone: A widely used anti-inflammatory steroid.
Betamethasone: Another potent anti-inflammatory agent.
Fluorometholone: A fluorinated steroid used in ophthalmology.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological properties .
Eigenschaften
CAS-Nummer |
72149-75-8 |
|---|---|
Molekularformel |
C29H31FN2O5 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C29H31FN2O5/c1-26-11-10-20(33)12-18(26)8-9-21-22-13-19-15-31-32-29(19,27(22,2)14-23(34)28(21,26)30)24(35)16-37-25(36)17-6-4-3-5-7-17/h3-7,10-12,15,19,21-23,32,34H,8-9,13-14,16H2,1-2H3/t19-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
YWTIJHCSZXMGSE-SHDXIFLFSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=C[C@@]63C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=CC63C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


